[(4-methoxyphenyl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a methoxyphenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-methoxybenzylamine, which is then reacted with a pyrazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound can modulate these pathways by binding to the active sites of enzymes or receptors, thereby altering their activity.
Properties
Molecular Formula |
C14H16F3N3O |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C14H16F3N3O/c1-20-9-11(13(19-20)14(15,16)17)8-18-7-10-3-5-12(21-2)6-4-10/h3-6,9,18H,7-8H2,1-2H3 |
InChI Key |
WFKQDABRGQSQKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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